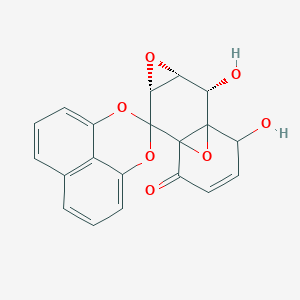(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biological Activities:
Palmarumycin C13 has been shown to exhibit various biological activities in scientific research, including:
- Antibacterial activity: Studies have shown that Palmarumycin C13 has activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli [].
- Antifungal activity: Research suggests that Palmarumycin C13 may also possess antifungal properties against certain fungal strains [].
- Antiprotozoal activity: In vitro studies have indicated potential antiprotozoal activity against Leishmania parasites [].
Production Enhancement:
Researchers are investigating methods to improve the production of Palmarumycin C13. Studies have shown that the addition of specific oligosaccharides from the host plant, Dioscorea zingiberensis, can significantly increase the yield of Palmarumycin C13 in fungal cultures []. Other studies have explored the use of different culture media and solvents to optimize production [, ].
The compound (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one is a complex organic molecule characterized by a unique spiro structure that incorporates multiple fused rings and functional groups. This compound features two hydroxyl groups at the 2' and 11' positions and is notable for its intricate arrangement of carbon and oxygen atoms that contribute to its potential biological activity. The presence of dioxatricyclic and tetracyclic frameworks suggests that it may exhibit interesting chemical reactivity and biological properties.
- Hydroxylation Reactions: The hydroxyl groups can participate in various reactions such as dehydration or esterification.
- Oxidation-Reduction Reactions: The presence of multiple double bonds in the structure allows for potential oxidation reactions.
- Substitution Reactions: The spiro center may facilitate nucleophilic attacks leading to substitution reactions with various nucleophiles.
These reactions are often mediated by enzymes in biological systems, which can influence the compound's metabolic pathways and interactions within living organisms
Synthesis of this compound may involve several methods:
- Multi-step Organic Synthesis: Utilizing starting materials that can be progressively modified through functional group transformations.
- Cyclization Reactions: Key steps may involve cyclization to form the spiro structure from linear precursors.
- Enzymatic Synthesis: Biocatalysis could be employed to introduce specific functional groups under mild conditions.
The exact synthetic route would depend on the availability of starting materials and desired yield .
Potential applications of this compound include:
- Pharmaceutical Development: Due to its complex structure and potential biological activity, it could serve as a lead compound for drug development targeting specific diseases.
- Natural Product Research: Its unique structure makes it an interesting subject for studies in natural product chemistry.
- Agricultural Uses: If found to possess insecticidal or antifungal properties, it could be explored as a natural pesticide.
Interaction studies are crucial for understanding how this compound behaves in biological systems:
- Binding Studies: Investigating how the compound interacts with various biomolecular targets such as enzymes or receptors can provide insights into its mechanism of action.
- Structure-Activity Relationship Analysis: By comparing this compound with analogs, researchers can elucidate which structural features contribute most significantly to its biological effects .
Several compounds share structural similarities with (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro..., which may help highlight its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxylated bicyclic | Antioxidant |
| Compound B | Dioxatricyclic | Antimicrobial |
| Compound C | Tetracyclic | Cytotoxic |
These comparisons reveal that while many compounds exhibit similar functionalities (e.g., antioxidant or antimicrobial properties), the specific arrangement and combination of functional groups in (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro... may lead to distinct biological activities not seen in other compounds.








